molecular formula C4H8ClN3 B171768 1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 127107-23-7

1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B171768
M. Wt: 133.58 g/mol
InChI Key: OKPCAONVUKBJJQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H8ClN3 . It has an average mass of 133.579 Da and a monoisotopic mass of 133.040680 Da . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazol-4-amine hydrochloride can be represented by the SMILES string Cn1cc(N)cn1 . The InChI key for this compound is LBGSWBJURUFGLR-UHFFFAOYSA-N .

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315 and H319, indicating that it can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

1-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-4(5)2-6-7;/h2-3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCAONVUKBJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazol-4-amine hydrochloride

CAS RN

127107-23-7
Record name 1-Methyl-1H-pyrazol-4-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Jia, M Gu, X Yu, K Yuan, S Wang, M Guo, P Gong - Chemical Papers, 2023 - Springer
… 2 Pin 2 , Pd(dppf)Cl 2 , KOAc, DOA, 100 C, 2 h, 69%; d 2,4-dichloropyrimidine, Pd(dppf)Cl 2 , K 2 CO 3 , DOA/H 2 O (4:1), 90 C, 2 h, 80%; e 1-methyl-1H-pyrazol-4-amine hydrochloride, …
Number of citations: 0 link.springer.com
S Planken, DC Behenna, SK Nair… - Journal of Medicinal …, 2017 - ACS Publications
… A suspension of 6-chloro-2-fluoro-9H-purine (5.49 g, 31.8 mmol, 1.00 equiv), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (6.60 g, 40.34 mmol, 1.26 equiv), and N,N-…
Number of citations: 78 pubs.acs.org
SL Degorce, R Anjum, A Bloecher… - Journal of Medicinal …, 2019 - ACS Publications
… 1-Methyl-1H-pyrazol-4-amine hydrochloride (137 mg, 1.0 mmol) was added to methyl 4-(trans-4-((2,6-dichloropyrido[3,2-d]pyrimidin-4-yl)amino)cyclohexyl)piperazine-1-carboxylate (…
Number of citations: 14 pubs.acs.org
D Pettersen, J Broddefalk, H Emtenäs, MA Hayes… - 2019 - ACS Publications
… The reaction mixture was concentrated under vacuum to give 5-(benzylsulfanyl)-1-methyl-1H-pyrazol-4-amine hydrochloride (7.5 g, 96%) as a solid. H NMR (400 MHz, DMSO-d 6 ) δ …
Number of citations: 29 pubs.acs.org
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
L Shu, C Chen, X Huan, H Huang, M Wang… - European Journal of …, 2020 - Elsevier
… To 40 (0.2ág, 0.85ámmol) and 1-methyl-1H-pyrazol-4-amine hydrochloride salt (0.13ág, 0.94ámmol) in isopropyl alcohol (8ámL) was added N,N- diisopropylethylamine (DIEA, 0.27g, …
Number of citations: 21 www.sciencedirect.com
CR Wellaway, IR Baldwin, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
… followed by an S N Ar reaction with 1-methyl-1H-pyrazol-4-amine hydrochloride, whereas the 8-… Here, an S N Ar reaction of 1-methyl-1H-pyrazol-4-amine hydrochloride with the 2-chloro …
Number of citations: 5 pubs.acs.org
RN Yu, CJ Chen, L Shu, Y Yin, ZJ Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
… To 8a (0.25 g, 0.95 mmol) and 1-methyl-1H-pyrazol-4-amine hydrochloride salt (0.14 g, 1.1 mmol) in n-butanol (5 mL) was added trifluoroacetic acid (0.27 g, 2.4 mmol), and the mixture …
Number of citations: 11 www.sciencedirect.com
SCC Lucas, SJ Atkinson, CW Chung… - Journal of Medicinal …, 2021 - ACS Publications
Herein, a series of 2,3-dihydrobenzofurans have been developed as highly potent bromo and extra-terminal domain (BET) inhibitors with 1000-fold selectivity for the second …
Number of citations: 12 pubs.acs.org

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